10-Hydroxystearic Acid

描述

属性

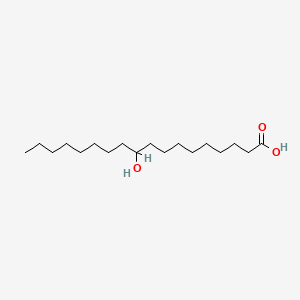

IUPAC Name |

10-hydroxyoctadecanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O3/c1-2-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAZZVPKITDJCPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CCCCCCCCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901314578 |

Source

|

| Record name | 10-Hydroxystearic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901314578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

638-26-6 |

Source

|

| Record name | 10-Hydroxystearic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=638-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-Hydroxystearic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Hydroxystearic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79060 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10-Hydroxystearic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901314578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-HYDROXYSTEARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/384M5B7IFL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | xi-10-Hydroxyoctadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037396 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 10-Hydroxystearic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxystearic acid (10-HSA) is a saturated hydroxy fatty acid that has garnered significant interest in various scientific fields, including cosmetics, polymer chemistry, and pharmacology. Its unique bifunctional nature, possessing both a hydroxyl and a carboxylic acid group, imparts distinct chemical and physical characteristics that make it a valuable molecule for a range of applications. This technical guide provides an in-depth overview of the core physicochemical properties of 10-HSA, detailed experimental methodologies for their determination, and a summary of its biological significance, particularly in skin health.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below, providing a comprehensive overview of its fundamental characteristics.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₆O₃ | [1][2] |

| Molecular Weight | 300.48 g/mol | [1][2] |

| Melting Point | 81-84.3 °C | [3][4] |

| Boiling Point | 436.3 ± 18.0 °C (Predicted) | [3][5] |

| Flash Point | 231.8 °C | [3] |

| Density | 0.944 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 4.78 ± 0.10 (Predicted) | [6] |

| Solubility | Soluble in ethanol (B145695) and DMSO. Insoluble in water. | [7][8] |

| Appearance | White to off-white crystalline solid. |

Experimental Protocols

Accurate determination of the physicochemical properties of this compound is crucial for its application and study. The following section details the experimental methodologies for key analytical techniques.

Determination of Melting Point (Capillary Method)

The melting point of 10-HSA can be determined using the capillary tube method, a standard technique for solid organic compounds.[9][10][11]

Procedure:

-

Sample Preparation: A small amount of finely powdered, dry 10-HSA is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube or a digital melting point apparatus).

-

Heating: The apparatus is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range. For fatty acids, which may soften before melting, the temperature at which the substance becomes completely clear is often reported as the melting point.[10]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and quantification of 10-HSA.[2][12][13]

Procedure:

-

Derivatization: Due to its low volatility, 10-HSA is typically derivatized before GC-MS analysis. A common method is silylation, where the hydroxyl and carboxyl groups are converted to their trimethylsilyl (B98337) (TMS) ethers and esters, respectively.[12] This is achieved by reacting the sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) in a solvent such as pyridine.

-

GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to ramp up, allowing for the separation of different components based on their boiling points and interactions with the stationary phase.

-

MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. The mass spectrum of silylated 10-HSA will show characteristic fragment ions that can be used for its identification.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of 10-HSA.[14][15][16][17]

Procedure:

-

Sample Preparation: A small amount of 10-HSA is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) and placed in an NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H and ¹³C NMR spectra are acquired.

-

Spectral Analysis:

-

¹H NMR: The spectrum will show characteristic signals for the protons in different chemical environments. Key signals include those for the methyl group (CH₃), methylene (B1212753) groups (CH₂) in the alkyl chain, the proton on the carbon bearing the hydroxyl group (CH-OH), and the acidic proton of the carboxylic acid group (COOH), which may be broad or exchange with residual water in the solvent.

-

¹³C NMR: The spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the carbon attached to the hydroxyl group, and the various carbons in the long alkyl chain.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in 10-HSA.[18][19][20][21][22]

Procedure:

-

Sample Preparation: A small amount of the sample can be analyzed as a solid (e.g., using an ATR-FTIR accessory) or dissolved in a suitable solvent that does not have interfering absorptions in the regions of interest.

-

Data Acquisition: The infrared spectrum is recorded over a range of wavenumbers (typically 4000-400 cm⁻¹).

-

Spectral Analysis: The spectrum will exhibit characteristic absorption bands corresponding to the functional groups in 10-HSA:

-

A broad band in the region of 3300-2500 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid.

-

A strong absorption band around 1710 cm⁻¹ corresponds to the C=O stretching vibration of the carboxylic acid.

-

A broad band around 3400 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group.

-

Strong bands in the 2920-2850 cm⁻¹ region are due to the C-H stretching vibrations of the alkyl chain.

-

Biological Activity and Signaling Pathway

This compound has been identified as a peroxisome proliferator-activated receptor-α (PPARα) agonist.[1][23] PPARα is a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism and inflammation.[24][25][26] In the context of skin health, the activation of PPARα by 10-HSA has been shown to have several beneficial effects, including the modulation of genes involved in skin aging.[1][23][27][28]

The following diagram illustrates the proposed signaling pathway of this compound in skin cells:

Experimental Workflow: Enzymatic Synthesis of this compound

The biotechnological production of 10-HSA from oleic acid using microbial enzymes is a well-established and sustainable method.[29][30][31] The following diagram outlines a typical experimental workflow for this enzymatic synthesis.

Conclusion

This compound possesses a unique set of physicochemical properties that make it a versatile molecule for various applications. This guide has provided a detailed overview of these properties, along with standardized experimental protocols for their determination. Furthermore, the elucidation of its biological activity as a PPARα agonist highlights its potential in the development of novel therapeutics and advanced cosmetic formulations. The sustainable enzymatic synthesis of 10-HSA further enhances its appeal as a bio-based chemical for future innovations.

References

- 1. Bio‐derived hydroxystearic acid ameliorates skin age spots and conspicuous pores - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gas chromatography/mass spectrometric assay of endogenous cellular lipid peroxidation products: quantitative analysis of 9- and 10-hydroxystearic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. (R)-10-Hydroxystearic Acid: Crystals vs. Organogel [mdpi.com]

- 5. This compound CAS#: 638-26-6 [m.chemicalbook.com]

- 6. cir-safety.org [cir-safety.org]

- 7. egyankosh.ac.in [egyankosh.ac.in]

- 8. journals.ubmg.ac.id [journals.ubmg.ac.id]

- 9. egyankosh.ac.in [egyankosh.ac.in]

- 10. eclass.hua.gr [eclass.hua.gr]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. mdpi.com [mdpi.com]

- 13. Determination of 10-hydroxystearic, 10-ketostearic, 8-hydroxypalmitic, and 8-ketopalmitic acids in milk fat by solid-phase extraction plus gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of 9-Hydroxystearic Acid Derivatives and Their Antiproliferative Activity on HT 29 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 12-HYDROXYSTEARIC ACID(106-14-9) 1H NMR spectrum [chemicalbook.com]

- 16. 12-Hydroxystearic acid | C18H36O3 | CID 7789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Rapid Assessment of Lipidomics Sample Purity and Quantity Using Fourier-Transform Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Trans Fatty Acid Analysis of Frying Oil Using ATR-FTIR Spectroscopy: A Study on Indian Traditional Snack Foods - Journal of food quality and hazards control [jfqhc.ssu.ac.ir]

- 21. mdpi.com [mdpi.com]

- 22. FTIR Spectroscopy for Evaluation and Monitoring of Lipid Extraction Efficiency for Oleaginous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Bio-derived hydroxystearic acid ameliorates skin age spots and conspicuous pores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Molecular mechanism of PPARα action and its impact on lipid metabolism, inflammation and fibrosis in non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. creative-diagnostics.com [creative-diagnostics.com]

- 26. PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Effect of regioisomers of hydroxystearic acids as peroxisomal proliferator-activated receptor agonists to boost the anti-ageing potential of retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Effect of regioisomers of hydroxystearic acids as peroxisomal proliferator‐activated receptor agonists to boost the anti‐ageing potential of retinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Enzymatic synthesis of 10-oxostearic acid in high space-time yield via cascade reaction of a new oleate hydratase and an alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Production of this compound from oleic acid and olive oil hydrolyzate by an oleate hydratase from Lysinibacillus fusiformis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

The Discovery and Natural Occurrence of 10-Hydroxystearic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Hydroxystearic acid (10-HSA) is a saturated hydroxy fatty acid that has garnered increasing interest in various scientific fields, from microbiology to cosmetics and pharmacology. This technical guide provides an in-depth overview of the discovery, natural occurrence, biosynthesis, and physiological significance of 10-HSA. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key biological pathways.

Introduction

This compound is a C18 fatty acid with a hydroxyl group at the tenth carbon. Its presence has been identified in a diverse range of natural sources, including bacteria, plants, and animals. The initial discovery of 10-HSA was linked to microbial metabolism, and subsequent research has elucidated its enzymatic production from oleic acid. Recent studies have highlighted its potential as a bioactive molecule, particularly as an agonist for the peroxisome proliferator-activated receptor-alpha (PPARα), suggesting its therapeutic potential in skin care and beyond.

Discovery and Initial Characterization

The first report on the microbial production of this compound dates back to the early 1960s. Wallen and colleagues, in 1962, described the conversion of oleic acid into 10-HSA by a Pseudomonas species. This seminal work laid the foundation for understanding the microbial hydration of unsaturated fatty acids. Subsequent research has confirmed that various microorganisms, including species of Nocardia, Rhodococcus, and Stenotrophomonas, are capable of this biotransformation. It has been noted that the presence of 10-HSA in mammalian tissues is often attributable to the metabolic activity of associated bacteria.[1][2]

Natural Occurrence and Quantitative Data

This compound is found in various natural matrices, often as a result of microbial activity on oleic acid. The following table summarizes the quantitative data on the occurrence of 10-HSA in different natural sources.

| Natural Source | Organism/Matrix | Concentration/Yield | Reference |

| Microbial Cultures | |||

| Pseudomonas sp. | 14% overall yield from oleic acid | [3] | |

| Nocardia cholesterolicum NRRL 5767 | >90% yield from 178 mg oleic acid with 0.1 g cells in 10 ml buffer within 6 hours | [3] | |

| Sphingobacterium thalpophilum (NRRL B-14797) | 7 g/L with a 40% yield in 4 days from technical-grade oleic acid | [3] | |

| Recombinant E. coli (S. maltophilia oleate (B1233923) hydratase) | 49 g/L from 50 g/L oleic acid in 4 hours (98% conversion) | [4] | |

| Animal Products | |||

| Milk fat (ewes and goats fed olive oil) | Up to 0.8% of total oxygenated fatty acids | [5] | |

| Cow milk (fresh) | Mean content of 72.4 ± 6.1 µg/mL | [6][7] | |

| Rumen Fermentation | |||

| Continuous cultures of ruminal microorganisms | 14.4 µmol / 100 µmol oleic acid input | [8] |

Biosynthesis of this compound

The primary route for the biosynthesis of 10-HSA is the hydration of the cis-9 double bond of oleic acid. This reaction is catalyzed by the enzyme oleate hydratase (EC 4.2.1.53).

The Oleate Hydratase Pathway

Oleate hydratases are flavin adenine (B156593) dinucleotide (FAD)-containing enzymes that facilitate the stereospecific addition of a water molecule across the double bond of oleic acid, yielding (R)-10-hydroxystearic acid. The FAD cofactor is thought to play a crucial role in the correct positioning of the substrate in the active site and in stabilizing the transition state of the reaction.

Physiological Role: PPARα Agonism

This compound has been identified as a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a nuclear receptor and transcription factor that plays a critical role in the regulation of lipid metabolism and inflammation.

PPARα Signaling Pathway

Upon binding to its ligand, such as 10-HSA, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivator proteins and initiates the transcription of genes involved in fatty acid transport, binding, and oxidation.

The activation of PPARα by 10-HSA leads to the upregulation of genes encoding for proteins such as Carnitine Palmitoyltransferase 1 (CPT1), Acyl-CoA Oxidase 1 (ACOX1), and Fatty Acid Binding Proteins (FABPs), which collectively enhance the catabolism of fatty acids.[9][10][11]

Experimental Protocols

Extraction and Purification of 10-HSA from Microbial Culture

This protocol is adapted for the extraction of 10-HSA from bacterial cultures, such as Pseudomonas or Nocardia species, grown in a medium supplemented with oleic acid.

Materials:

-

Bacterial culture broth

-

Diethyl ether or Ethyl acetate (B1210297)

-

6N HCl

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Solvent system for chromatography (e.g., petroleum ether/ethyl acetate/acetic acid gradient)

Procedure:

-

Harvesting: Centrifuge the bacterial culture to pellet the cells. The 10-HSA is often found in the culture supernatant.

-

Acidification: Acidify the supernatant to pH 2 with 6N HCl to protonate the fatty acids.

-

Solvent Extraction: Extract the acidified supernatant three times with an equal volume of diethyl ether or ethyl acetate.

-

Drying: Combine the organic phases and dry over anhydrous sodium sulfate.

-

Concentration: Remove the solvent using a rotary evaporator to obtain the crude lipid extract.

-

Purification: Purify the crude extract using silica gel column chromatography. Elute with a gradient of petroleum ether/ethyl acetate containing a small amount of acetic acid (e.g., 0.05%) to maintain the protonated state of the fatty acid.

-

Analysis: Monitor the fractions by thin-layer chromatography (TLC) and pool the fractions containing 10-HSA. Confirm the identity and purity by GC-MS or HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 10-HSA

This protocol provides a general method for the quantification of 10-HSA. Derivatization is necessary to increase the volatility of the fatty acid.

Materials:

-

Dried 10-HSA sample

-

Internal standard (e.g., heptadecanoic acid)

-

Derivatization agent:

-

For methylation: Methanolic HCl or BF₃-methanol

-

For silylation: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with pyridine

-

-

GC-MS system with a suitable capillary column (e.g., DB-23 or equivalent)

-

Helium carrier gas

Procedure:

-

Sample Preparation: To a known amount of the dried sample, add a known amount of the internal standard.

-

Derivatization (Silylation): a. Dissolve the sample in pyridine. b. Add MSTFA and heat at 70°C for 30 minutes.[12][13]

-

GC-MS Analysis: a. Inject 1 µL of the derivatized sample into the GC-MS. b. GC Conditions (example):

- Injector temperature: 250°C

- Oven program: Initial temperature of 150°C, ramp to 240°C at 4°C/min, hold for 10 min.

- Carrier gas: Helium at a constant flow rate. c. MS Conditions (example):

- Ion source temperature: 230°C

- Electron ionization at 70 eV.

- Scan range: m/z 50-500.

-

Quantification: Identify the peaks corresponding to the derivatized 10-HSA and the internal standard based on their retention times and mass spectra. The characteristic fragmentation peaks for silylated 10-HSA can be used for confirmation.[13] Quantify the amount of 10-HSA by comparing its peak area to that of the internal standard, using a calibration curve generated with authentic standards. The limit of quantification (LOQ) for a similar method has been reported to be around 4.4 ng.[14]

High-Performance Liquid Chromatography (HPLC) Analysis of 10-HSA

HPLC can also be used for the quantification of 10-HSA, particularly for samples that are less amenable to the high temperatures of GC.

Materials:

-

Dried 10-HSA sample

-

HPLC system with a UV or evaporative light scattering detector (ELSD)

-

Reverse-phase C18 column

-

Mobile phase: Acetonitrile (B52724)/water/acetic acid gradient

Procedure:

-

Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a compatible solvent.

-

HPLC Analysis: a. Inject the sample onto the HPLC system. b. HPLC Conditions (example):

- Column: C18, 5 µm, 4.6 x 250 mm

- Mobile phase: Gradient of acetonitrile and water with 0.1% acetic acid.

- Flow rate: 1.0 mL/min

- Detector: UV at 210 nm (for the carboxyl group) or ELSD.

-

Quantification: Quantify by comparing the peak area to a calibration curve prepared from pure 10-HSA standards.

Conclusion

This compound is a naturally occurring fatty acid with a fascinating history rooted in microbial metabolism. Its presence in various ecosystems and its recently discovered role as a PPARα agonist underscore its scientific importance. The methodologies outlined in this guide provide a framework for the extraction, analysis, and study of this intriguing molecule. As research continues, a deeper understanding of the distribution and biological functions of 10-HSA is likely to unveil new opportunities for its application in biotechnology, medicine, and consumer products.

References

- 1. Stereospecificity of Microbial Hydrations of Oleic Acid to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The microbiological production of this compound from oleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Determination of 10-hydroxystearic, 10-ketostearic, 8-hydroxypalmitic, and 8-ketopalmitic acids in milk fat by solid-phase extraction plus gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The production of 10-hydroxystearic and 10-ketostearic acids is an alternative route of oleic acid transformation by the ruminal microbiota in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reactome | PPARA activates gene expression [reactome.org]

- 10. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The impact of PPARα activation on whole genome gene expression in human precision cut liver slices - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Gas chromatography/mass spectrometric assay of endogenous cellular lipid peroxidation products: quantitative analysis of 9- and 10-hydroxystearic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Bacterial Biosynthesis of 10-Hydroxystearic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

10-Hydroxystearic acid (10-HSA) is a valuable hydroxy fatty acid with significant potential in the pharmaceutical, cosmetic, and polymer industries. Its biological synthesis in bacteria offers a regio- and stereoselective alternative to chemical methods. This technical guide provides a comprehensive overview of the 10-HSA biosynthesis pathway in bacteria, focusing on the core enzymatic step, quantitative production data, and detailed experimental protocols for its study and optimization. The primary route for 10-HSA production is the hydration of oleic acid, catalyzed by a class of FAD-dependent enzymes known as oleate (B1233923) hydratases (OhyA). This document collates key performance metrics from various bacterial systems and offers detailed methodologies for enzyme expression, purification, activity assays, and product quantification, aiming to equip researchers with the necessary information to advance the biotechnological production of this versatile compound.

The Core Biosynthesis Pathway

The biosynthesis of this compound in bacteria is predominantly a single-step enzymatic reaction involving the hydration of oleic acid (cis-9-octadecenoic acid).[1][2] This reaction is catalyzed by oleate hydratase (EC 4.2.1.53), a type of fatty acid hydratase (FAH).[1] These enzymes facilitate the regioselective addition of a water molecule across the cis-9 double bond of oleic acid, yielding this compound.[2][3] Notably, bacterial oleate hydratases often exhibit high stereoselectivity, producing the (R)-10-hydroxystearic acid enantiomer.[3][4]

The oleate hydratase enzyme requires a non-covalently bound flavin adenine (B156593) dinucleotide (FAD) cofactor for its activity.[5][6] While initially thought to play a structural role, recent studies suggest that the reduced form of the cofactor (FADH2) can significantly enhance the catalytic rate.[1][7] The reaction is reversible; however, the equilibrium strongly favors the formation of 10-HSA.[8][9]

Several bacterial genera have been identified to possess oleate hydratase activity, including Pseudomonas, Staphylococcus, Lactobacillus, Stenotrophomonas, Lysinibacillus, Elizabethkingia, and Rhodococcus.[6][8][10][11] The genes encoding these enzymes have been cloned and expressed in heterologous hosts like Escherichia coli to facilitate higher production yields.[10]

Caption: Bacterial biosynthesis of 10-HSA from oleic acid.

Quantitative Data on 10-HSA Production

The efficiency of 10-HSA biosynthesis varies significantly depending on the bacterial source of the oleate hydratase and the production system employed. Key parameters include the enzyme's kinetic properties and the optimal reaction conditions.

Table 1: Kinetic Parameters of Bacterial Oleate Hydratases

| Bacterial Source | Apparent K_m_ (mM) | Apparent V_max_ (μmol·min⁻¹·mg⁻¹) | k_cat_ (s⁻¹) | Notes |

| Elizabethkingia meningoseptica | 0.11 ± 0.06 | 1.0 ± 0.1 | 1.2 ± 0.2 | Apparent values due to low oleic acid solubility.[9] |

| Elizabethkingia meningoseptica | 0.3 ± 0.26 | 0.14 ± 0.015 | - | Measured at 30°C.[8] |

| Staphylococcus aureus | 0.0059 ± 0.0006 | - | - | Highly cooperative kinetics (Hill number of 2.2).[6] |

| Lysinibacillus fusiformis | 0.540 | - | 14.17 (850 min⁻¹) | - |

Table 2: Optimal Reaction Conditions for 10-HSA Production

| Bacterial System | Optimal pH | Optimal Temperature (°C) | Key Additives/Co-solvents |

| Recombinant E. coli expressing Lactobacillus rhamnosus OhyA | 6.6 | 24 - 28 | Glycerol (B35011) (10% v/v), Ethanol (2% v/v) |

| Elizabethkingia meningoseptica OhyA | 6.0 | 25 | Isopropyl alcohol can enhance activity.[8][9] |

| Recombinant E. coli expressing Lactococcus garvieae OhyA | 7.5 | 30 | Mg²⁺ ions improve activity.[12] |

| Rhodococcus pyridinivorans OhyA | 5.0 | - | - |

Table 3: Production Yields of 10-HSA in Various Bacterial Systems

| Production System | Substrate Conc. (g/L) | 10-HSA Titer (g/L) | Conversion (%) | Time (h) | Space-Time Yield (g·L⁻¹·h⁻¹) |

| Recombinant E. coli (whole-cell) expressing Stenotrophomonas maltophilia OhyA | 50 | 49 | 98 | 4 | 12.25 |

| Recombinant E. coli (whole-cell) expressing Lactobacillus rhamnosus OhyA | 50 | ~30 | 60 | 72 | ~0.42 |

| Recombinant E. coli expressing Paracoccus aminophilus OhyA | 90 | ~86.5 | 96.1 | 4 | 21.6 |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of 10-HSA biosynthesis.

Protocol for Expression and Purification of Recombinant Oleate Hydratase

This protocol is adapted for a His-tagged oleate hydratase expressed in E. coli.

-

Gene Cloning and Transformation:

-

Amplify the oleate hydratase gene from the source bacterium's genomic DNA using PCR with primers containing appropriate restriction sites.

-

Ligate the PCR product into a suitable expression vector (e.g., pETite C-His) in frame with a C-terminal or N-terminal His-tag.

-

Transform the resulting plasmid into a competent E. coli expression strain (e.g., BL21(DE3)).

-

-

Protein Expression:

-

Inoculate a single colony of the transformed E. coli into 100 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 30 µg/mL kanamycin).

-

Incubate overnight at 37°C with shaking (220 rpm).[1]

-

Inoculate 1 L of fresh LB medium (with antibiotic) with the overnight culture to an initial OD₆₀₀ of 0.2.

-

Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6.[13]

-

Induce protein expression by adding isopropyl-β-d-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.[13]

-

Continue incubation for 4-16 hours at a reduced temperature (e.g., 20°C) to enhance soluble protein expression.[5]

-

-

Cell Lysis and Lysate Preparation:

-

Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM potassium phosphate, pH 7.5, 300 mM NaCl, 10 mM imidazole).

-

Lyse the cells by sonication on ice or using a French press.

-

Clarify the lysate by centrifugation at 14,000 x g for 40 minutes at 4°C to remove cell debris.[5]

-

-

Protein Purification (IMAC):

-

Load the clarified lysate onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

-

Wash the column with several column volumes of wash buffer (e.g., 50 mM potassium phosphate, pH 7.5, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.

-

Elute the His-tagged oleate hydratase with an elution buffer containing a higher concentration of imidazole (B134444) (e.g., 50 mM potassium phosphate, pH 7.5, 300 mM NaCl, 250 mM imidazole).

-

Collect fractions and analyze by SDS-PAGE to assess purity.

-

-

Buffer Exchange and Storage:

-

Pool the pure fractions and perform buffer exchange into a storage buffer (e.g., 50 mM potassium phosphate, pH 6.6) using dialysis or a desalting column.[5]

-

Determine the final protein concentration using a Bradford assay.[13]

-

Store the purified enzyme at -80°C. For some enzymes, adding glycerol (10% v/v) can improve stability during storage.[1]

-

Protocol for Whole-Cell Biotransformation Assay

This assay is used to screen for or quantify 10-HSA production using intact bacterial cells.

-

Catalyst Preparation:

-

Grow and induce the recombinant E. coli strain as described in the expression protocol (steps 2.1-2.2).

-

Harvest cells by centrifugation (8,000 rpm, 15 min, 4°C) and wash with a suitable buffer (e.g., 50 mM potassium phosphate, pH 6.6).[5]

-

-

Reaction Setup:

-

Prepare the reaction mixture in a screw-cap vial or flask. A typical 10 mL reaction contains:

-

Emulsify the oleic acid in the buffer by sonication or vigorous vortexing before adding the cells.

-

-

Incubation:

-

Incubate the reaction mixture at the optimal temperature (e.g., 28°C) with shaking for a defined period (e.g., 24-48 hours).[5]

-

-

Reaction Termination and Product Extraction:

-

Stop the reaction by acidifying the mixture to pH ~2 with 3 M HCl.[8]

-

Add an equal volume of an organic solvent (e.g., ethyl acetate).[10]

-

Vortex vigorously for 2 minutes and centrifuge to separate the phases.

-

Collect the upper organic layer containing the fatty acids. Repeat the extraction twice.

-

Pool the organic extracts and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

-

Protocol for 10-HSA Quantification by GC-MS

This protocol describes the derivatization and analysis of extracted fatty acids.

-

Derivatization (Silylation):

-

Resuspend the dried fatty acid extract in a suitable solvent (e.g., 0.5 mL ethyl acetate).[12]

-

Add 100 µL of pyridine (B92270) and 50 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[12]

-

Cap the vial tightly and heat at 70°C for 30 minutes.[12]

-

Cool the sample to room temperature before analysis.

-

-

GC-MS Analysis:

-

Gas Chromatograph: Use a system equipped with a capillary column suitable for fatty acid analysis (e.g., DB-5, 30 m x 0.25 mm x 0.25 µm).[12]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[12]

-

Injection: Inject 1 µL of the derivatized sample in splitless mode.

-

Temperature Program:

-

Initial oven temperature: 120°C, hold for 0.5 min.

-

Ramp: Increase at 20°C/min to 250°C.

-

Hold: Maintain 250°C for 8 minutes.[12]

-

-

Mass Spectrometer: Operate in electron impact (EI) mode at 70 eV. Scan a mass range of m/z 50-550.

-

Identification: Identify the TMS-derivatized 10-HSA peak by its retention time and comparison of its mass spectrum to a standard or library data.

-

Quantification: Prepare a standard curve using a pure 10-HSA standard subjected to the same extraction and derivatization procedure. An internal standard (e.g., palmitic acid) can be added before extraction for improved accuracy.[8]

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for screening and optimizing 10-HSA production using a recombinant bacterial system.

Caption: Workflow for recombinant 10-HSA production and analysis.

References

- 1. mdpi.com [mdpi.com]

- 2. lipidmaps.org [lipidmaps.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Oleate hydratase from Staphylococcus aureus protects against palmitoleic acid, the major antimicrobial fatty acid produced by mammalian skin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 8. Oleate Hydratase Catalyzes the Hydration of a Nonactivated Carbon-Carbon Bond - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-Based Mechanism of Oleate Hydratase from Elizabethkingia meningoseptica - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Towards an understanding of oleate hydratases and their application in industrial processes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High level production of stable human serum albumin in Pichia pastoris and characterization of the recombinant product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Oleate Hydratase in Lactobacillus delbrueckii subsp. bulgaricus LBP UFSC 2230 Catalyzes the Reversible Conversion between Linoleic Acid and Ricinoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recombinant oleate hydratase from lactobacillus rhamnosus atcc 53103: Enzyme expression and design of a reliable experimental procedure for the stereoselective hydration of oleic acid [iris.cnr.it]

Spectroscopic Profile of 10-Hydroxystearic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 10-Hydroxystearic Acid (10-HSA), a molecule of increasing interest in various scientific and industrial fields, including cosmetics and pharmaceuticals. This document is intended to serve as a core reference for researchers and professionals engaged in the analysis, characterization, and application of this hydroxy fatty acid.

Spectroscopic Data Summary

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~3.60 | m | H-10 (CH-OH) |

| 2.34 | t | H-2 (CH₂-COOH) |

| 1.63 | p | H-3 (CH₂) |

| 1.25-1.50 | m | CH₂ chain |

| 0.88 | t | H-18 (CH₃) |

| 12.0 (variable) | br s | COOH |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~179 | C-1 (COOH) |

| ~72 | C-10 (CH-OH) |

| ~37 | C-9 or C-11 |

| ~34 | C-2 |

| ~32 | C-16 |

| ~29 | CH₂ chain |

| ~25 | C-3 and other CH₂ |

| ~23 | C-17 |

| ~14 | C-18 (CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the key functional groups in this compound. The spectra are characterized by the presence of hydroxyl and carboxyl groups.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2400 | Broad | O-H stretching (Carboxylic acid) |

| ~3300 | Broad | O-H stretching (Alcohol) |

| 2920, 2850 | Strong | C-H stretching (Alkyl chain) |

| ~1700 | Strong | C=O stretching (Carboxylic acid dimer)[1] |

| ~1465 | Medium | C-H bending (CH₂) |

| ~1280 | Medium | C-O stretching / O-H bending |

| ~940 | Broad | O-H bending (Carboxylic acid dimer) |

Mass Spectrometry (MS)

Mass spectrometry of this compound, particularly after derivatization, provides crucial information for its identification and structural elucidation. Gas chromatography-mass spectrometry (GC-MS) of the silylated derivative is a common analytical method.

Table 4: Key Mass Spectrometry Fragmentation Data for Silylated this compound

| m/z | Interpretation |

| 372 | [M]⁺ (as trimethylsilyl (B98337) ester) |

| 357 | [M-CH₃]⁺ |

| 215 | Characteristic fragment from cleavage at C9-C10 |

| 331 | Characteristic fragment |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound. Adjustments may be necessary based on the specific instrumentation and sample purity.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation : Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 10-15 ppm, sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-220 ppm, a larger number of scans may be required (e.g., 1024 or more), relaxation delay of 2-5 seconds.

-

-

Data Processing : Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly on the ATR crystal.

-

KBr Pellet : Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Collect a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Collect the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing : The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (GC-MS of Silylated Derivative)

-

Derivatization (Silylation) :

-

To a small amount of the sample (e.g., 1 mg) in a vial, add a silylating agent (e.g., BSTFA with 1% TMCS) and a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

-

Heat the mixture (e.g., at 60-70 °C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.

-

-

Instrumentation : Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Gas Chromatography :

-

Column : Use a suitable capillary column (e.g., DB-5ms).

-

Injection : Inject a small volume (e.g., 1 µL) of the derivatized sample.

-

Temperature Program : Implement a temperature gradient to separate the components of the sample. A typical program might start at a lower temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 280 °C), and hold for a period.

-

-

Mass Spectrometry :

-

Ionization : Use Electron Ionization (EI) at a standard energy (e.g., 70 eV).

-

Mass Analyzer : Scan a suitable mass range (e.g., m/z 50-500).

-

-

Data Analysis : Identify the peak corresponding to the silylated this compound based on its retention time and analyze its mass spectrum for the parent ion and characteristic fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

Chirality and Stereochemistry of 10-Hydroxystearic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Hydroxystearic acid (10-HSA) is a saturated hydroxy fatty acid with a chiral center at the C-10 position, leading to the existence of two stereoisomers: (R)-10-hydroxystearic acid and (S)-10-hydroxystearic acid. These enantiomers can exhibit distinct physical properties and biological activities, making their stereochemical characterization crucial for research and development, particularly in the pharmaceutical and cosmetic industries. This technical guide provides an in-depth overview of the chirality and stereochemistry of 10-HSA, including its synthesis, physicochemical properties, and analytical methods for enantiomeric differentiation. Detailed experimental protocols and workflow visualizations are provided to support practical applications in a laboratory setting.

Introduction to the Chirality of this compound

This compound is a C18 fatty acid with a hydroxyl group located at the tenth carbon atom. The presence of this hydroxyl group on a secondary carbon creates a stereogenic center, resulting in two non-superimposable mirror images known as enantiomers. These are designated as (R)-10-hydroxystearic acid and (S)-10-hydroxystearic acid based on the Cahn-Ingold-Prelog priority rules. The spatial arrangement of the atoms around this chiral center dictates the molecule's interaction with other chiral molecules, including biological receptors, which can lead to different physiological effects. For instance, (R)-10-HSA has been noted for its potential as a peroxisome proliferator-activated receptor alpha (PPARα) agonist, suggesting its role in lipid metabolism and inflammation.

Physicochemical Properties of 10-HSA Stereoisomers

The distinct three-dimensional structures of the (R) and (S) enantiomers of this compound give rise to differences in their physical properties, most notably their interaction with plane-polarized light (optical activity) and their melting points. While data on the specific rotation of the free acid is scarce due to measurement difficulties, the properties of the individual enantiomers and the racemic mixture have been characterized.

| Property | (R)-10-Hydroxystearic Acid | (S)-10-Hydroxystearic Acid | Racemic (DL)-10-Hydroxystearic Acid |

| Melting Point (°C) | 82.5–84.3[1] | Not explicitly found | 81-82[2][3][4] |

| Optical Rotation | Levorotatory (methyl ester is slightly levorotatory)[5] | Expected Dextrorotatory | 0° (optically inactive) |

Note: The optical rotation of the free acid is difficult to measure. An older study reported a specific rotation for methyl-10(R)-hydroxystearate as [α]D = -0.03°. By convention, the (S)-enantiomer would be expected to have a positive rotation of a similar magnitude.

Enantioselective Synthesis and Production

The production of enantiomerically pure 10-HSA is of significant interest. Biotechnological routes are well-established for the (R)-enantiomer, while chemical synthesis provides access to the (S)-enantiomer.

Biotransformation for (R)-10-Hydroxystearic Acid

The most common method for producing (R)-10-HSA is through the stereoselective hydration of oleic acid using various microorganisms. This biotransformation is catalyzed by oleate (B1233923) hydratase enzymes, which exhibit high regio- and stereoselectivity.

Experimental Protocol: Microbial Hydration of Oleic Acid to (R)-10-HSA

Objective: To produce (R)-10-hydroxystearic acid from oleic acid using a whole-cell biocatalyst. This protocol is adapted from methodologies using Stenotrophomonas nitritireducens and Lactobacillus rhamnosus.[6][7]

Materials:

-

Stenotrophomonas nitritireducens or Lactobacillus rhamnosus culture

-

Appropriate growth medium (e.g., Tryptic Soy Broth for Stenotrophomonas, MRS broth for Lactobacillus)

-

Oleic acid

-

Tween 80 (or another suitable surfactant)

-

Phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)

-

Ethyl acetate

-

6N HCl

-

Anhydrous sodium sulfate

-

Celite

-

Shaking incubator

-

Centrifuge

-

Rotary evaporator

-

Flash chromatography system with silica (B1680970) gel

Procedure:

-

Cell Culture and Harvest:

-

Inoculate the selected microorganism into the appropriate growth medium and incubate under optimal conditions until the desired cell density is reached.

-

Harvest the cells by centrifugation (e.g., 8,000 x g for 15 minutes at 4°C).

-

Wash the cell pellet with phosphate buffer and resuspend to a final concentration of approximately 20 g/L (wet cell weight).

-

-

Biotransformation Reaction:

-

In a reaction vessel, combine the cell suspension with the phosphate buffer.

-

Prepare a substrate solution of oleic acid (e.g., 30 g/L) and Tween 80 (e.g., 0.05% w/v).

-

Add the substrate solution to the cell suspension.

-

Incubate the reaction mixture under anaerobic conditions at the optimal temperature (e.g., 35°C for S. nitritireducens, 37°C for L. rhamnosus) with gentle agitation for a specified duration (e.g., 4-24 hours).[6][7]

-

-

Extraction and Purification:

-

Monitor the reaction progress using TLC or GC-MS.

-

Once the reaction is complete, filter the mixture through Celite to remove the cells.

-

Acidify the filtrate to pH 1-2 with 6N HCl.

-

Extract the aqueous phase three times with an equal volume of ethyl acetate.

-

Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash chromatography on silica gel using a suitable eluent system (e.g., a gradient of petroleum ether/ethyl acetate/acetic acid).

-

Chemical Synthesis of (S)-10-Hydroxystearic Acid

While less common, the asymmetric chemical synthesis of (S)-10-HSA has been reported. One approach involves a two-step catalytic process:

-

Ruthenium-catalyzed anti-Markovnikov hydration of a suitable precursor like 9-decynoic acid to yield 10-oxodecanoic acid.

-

Titanium-mediated asymmetric catalytic addition of an organozinc reagent to the keto acid in the presence of a chiral ligand to stereoselectively form the (S)-alcohol.[2][8]

This method provides a route to the (S)-enantiomer, which is crucial for comparative biological studies.

Analytical Methods for Stereochemical Determination

Distinguishing between the enantiomers of 10-HSA requires chiral analytical techniques. The most common methods involve either creating diastereomers that can be separated by standard chromatography or using a chiral stationary phase in HPLC.

NMR Spectroscopy of Diastereomeric Esters

A reliable method for determining the enantiomeric excess (e.e.) of 10-HSA involves derivatization with a chiral agent, such as (R)-O-acetylmandelic acid, to form diastereomeric esters.[6] These diastereomers have distinct NMR spectra, allowing for the integration of specific signals to quantify the ratio of the enantiomers.

Experimental Protocol: Enantiomeric Excess Determination by ¹H NMR

Objective: To determine the enantiomeric excess of a 10-HSA sample by forming diastereomeric esters with (R)-O-acetylmandelic acid.[6]

Materials:

-

10-HSA sample (approx. 10 mg)

-

Diazomethane (B1218177) in diethyl ether (or alternatively, trimethylsilyldiazomethane (B103560) and methanol)

-

(R)-O-acetylmandelic acid

-

Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Deuterated chloroform (B151607) (CDCl₃)

-

NMR spectrometer

Procedure:

-

Methyl Esterification:

-

Dissolve the 10-HSA sample in a minimal amount of diethyl ether/methanol.

-

Add an ethereal solution of diazomethane dropwise at 0°C until a persistent yellow color is observed. (Caution: Diazomethane is toxic and explosive. Handle with extreme care in a fume hood. )

-

Quench any excess diazomethane with a drop of acetic acid.

-

Remove the solvent under a stream of nitrogen to obtain methyl 10-hydroxystearate.

-

-

Diastereomeric Ester Formation:

-

Dissolve the methyl 10-hydroxystearate (1 equivalent) in anhydrous DCM.

-

Add (R)-O-acetylmandelic acid (1.2 equivalents), DCC (1.2 equivalents), and a catalytic amount of DMAP.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with 1N HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

-

-

¹H NMR Analysis:

-

Dissolve the resulting diastereomeric ester mixture in CDCl₃.

-

Acquire a high-resolution ¹H NMR spectrum.

-

Identify a well-resolved proton signal that is distinct for each diastereomer (e.g., the methoxy (B1213986) protons of the ester or the proton at the C-10 position).

-

Integrate the corresponding signals for the (R,R) and (S,R) diastereomers.

-

Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Integral of major diastereomer - Integral of minor diastereomer) / (Integral of major diastereomer + Integral of minor diastereomer) ] x 100

-

Chiral High-Performance Liquid Chromatography (HPLC)

Direct separation of 10-HSA enantiomers can be achieved using HPLC with a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used for the separation of chiral carboxylic acids.

Experimental Protocol: Chiral HPLC Separation of 10-HSA Enantiomers

Objective: To separate the (R) and (S) enantiomers of this compound using chiral HPLC. This is a representative protocol based on general methods for acidic compounds.

Materials and Equipment:

-

HPLC system with a UV or mass spectrometer detector

-

Chiral stationary phase column (e.g., CHIRALPAK series like AD-H or a similar column suitable for acidic compounds)

-

10-HSA sample (racemic or enantiomerically enriched)

-

HPLC-grade n-hexane

-

HPLC-grade 2-propanol (isopropanol) or ethanol (B145695)

-

Trifluoroacetic acid (TFA) or formic acid

Procedure:

-

Sample Preparation:

-

Dissolve the 10-HSA sample in the mobile phase or a compatible solvent at a suitable concentration (e.g., 1 mg/mL).

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions (Normal Phase):

-

Column: Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel).

-

Mobile Phase: A mixture of n-hexane and an alcohol (e.g., 2-propanol or ethanol). A typical starting ratio is 90:10 (v/v) n-hexane:alcohol.

-

Additive: Add a small amount of a strong acid, such as 0.1% (v/v) trifluoroacetic acid, to the mobile phase to suppress the ionization of the carboxylic acid group and improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection: Low wavelength UV (e.g., 210 nm) or Mass Spectrometry.

-

Injection Volume: 10 µL.

-

-

Method Optimization:

-

If separation is not achieved, systematically vary the mobile phase composition by changing the percentage of the alcohol modifier.

-

The type of alcohol (e.g., ethanol vs. 2-propanol) can also significantly affect selectivity.

-

Adjusting the column temperature (lower temperatures often improve resolution) and flow rate can further optimize the separation.

-

Biological Significance and Signaling Pathways

The stereochemistry of 10-HSA can influence its biological activity. (R)-10-HSA, in particular, has been identified as an agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a key role in the regulation of lipid metabolism and inflammation.

PPARα Signaling Pathway:

-

(R)-10-HSA as a Ligand: (R)-10-HSA enters the cell and binds to the ligand-binding domain of PPARα in the cytoplasm or nucleus.

-

Heterodimerization: Upon ligand binding, PPARα undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).

-

DNA Binding: This PPARα-RXR heterodimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.

-

Gene Transcription: The binding of the heterodimer to PPREs recruits co-activator proteins, initiating the transcription of genes involved in fatty acid oxidation, lipid transport, and anti-inflammatory responses.

Conclusion

The stereochemistry of this compound is a critical determinant of its properties and biological function. This guide has provided a comprehensive overview of the synthesis, characterization, and analysis of the (R) and (S) enantiomers of 10-HSA. The detailed experimental protocols and workflow diagrams serve as practical resources for researchers in drug discovery, materials science, and cosmetics. A thorough understanding and control of the stereochemistry of 10-HSA will be essential for harnessing its full potential in various scientific and industrial applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound CAS#: 638-26-6 [m.chemicalbook.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. gsartor.org [gsartor.org]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide: Thermal Stability and Degradation Profile of 10-Hydroxystearic Acid (10-HSA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of 10-Hydroxystearic Acid (10-HSA), a saturated hydroxy fatty acid with growing interest in various industrial applications. This document summarizes available physicochemical data, outlines detailed experimental protocols for thermal analysis, and proposes potential degradation pathways based on existing literature for similar long-chain fatty acids.

Physicochemical Properties of 10-HSA

This compound (10-HSA) is a C18 saturated fatty acid with a hydroxyl group at the C10 position. Its thermal stability is a critical parameter for its application in formulations and processes that involve elevated temperatures.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₆O₃ | [1] |

| Molecular Weight | 300.48 g/mol | [1] |

| Melting Point | 81 °C | [1] |

| Flash Point | 231.8 °C | [1] |

| Storage Temperature | 10°C - 25°C | [1] |

Thermal Stability Analysis

The thermal stability of 10-HSA can be effectively evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While specific TGA and DSC data for 10-HSA is not extensively available in the public domain, the following sections detail the standard methodologies for such analyses and the expected thermal behavior based on studies of similar long-chain fatty acids.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition characteristics of a material.

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of 10-HSA into a clean, inert sample pan (e.g., aluminum or platinum).

-

Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is determined from the temperature at which significant mass loss begins. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. It is used to determine transition temperatures such as melting, crystallization, and to study thermal stability.

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of 10-HSA into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 25 °C.

-

Heat the sample from 25 °C to a temperature above its expected decomposition temperature (e.g., 350 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: Record the heat flow as a function of temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are identified as peaks in the DSC thermogram.

Degradation Profile of 10-HSA

Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products and pathways.

Forced Degradation Studies

Forced degradation involves subjecting the compound to stress conditions such as heat, light, hydrolysis, and oxidation to accelerate its decomposition.

-

Thermal Stress:

-

Solid State: Store a known quantity of 10-HSA in a controlled temperature oven at temperatures above its melting point (e.g., 100 °C, 150 °C, and 200 °C) for a defined period.

-

Solution State: Prepare a solution of 10-HSA in a suitable solvent and heat it under reflux for a specified time.

-

-

Hydrolytic Stress:

-

Acidic: Reflux a solution of 10-HSA in an acidic medium (e.g., 0.1 N HCl).

-

Basic: Reflux a solution of 10-HSA in a basic medium (e.g., 0.1 N NaOH).

-

Neutral: Reflux a solution of 10-HSA in water.

-

-

Oxidative Stress: Treat a solution of 10-HSA with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Photolytic Stress: Expose a solid sample or a solution of 10-HSA to UV and visible light in a photostability chamber.

-

Analysis of Degradants: The stressed samples are analyzed by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS), to separate, identify, and quantify the degradation products.

Proposed Thermal Degradation Pathway

While specific experimental data on the thermal degradation products of 10-HSA is limited, a plausible degradation pathway can be proposed based on the known thermal behavior of other long-chain saturated fatty acids. Studies on stearic acid (C18:0) have shown that thermal degradation at elevated temperatures (140-160 °C and above) can lead to the cleavage of the carbon chain, resulting in the formation of shorter-chain fatty acids and alkanes[2][3].

The presence of the hydroxyl group at the C10 position in 10-HSA may influence the degradation pathway. Dehydration could be a primary degradation step, leading to the formation of unsaturated stearic acid isomers. Further fragmentation of the carbon chain would likely occur, particularly around the location of the original hydroxyl group.

References

An In-depth Technical Guide to the Solubility of 10-Hydroxystearic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 10-hydroxystearic acid (10-HSA) in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide summarizes the available qualitative and semi-quantitative solubility information for 10-HSA and its isomers. Furthermore, a detailed experimental protocol for determining the solubility of fatty acids is provided to enable researchers to generate specific data for their applications.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound and its related isomers in several organic solvents. It is important to note that much of the available data is semi-quantitative.

| Compound | Solvent | Temperature | Solubility | Citation |

| 10(R)-Hydroxystearic Acid | Dimethyl Sulfoxide (DMSO) | Not Specified | ≥10 mg/mL | [1] |

| Ethanol | Not Specified | ≥10 mg/mL | [1] | |

| Paraffin Oil | Not Specified | Forms a stable gel | ||

| Cyclohexane | Not Specified | Crystallizes | ||

| Acetonitrile | Not Specified | Crystallizes | ||

| Ethyl Acetate | Not Specified | Soluble (used for purification) | ||

| 12-Hydroxystearic Acid | Ethanol | Not Specified | Soluble; ~10 mg/mL | |

| Ether | Not Specified | Soluble | ||

| Chloroform | Not Specified | Soluble | ||

| Dimethyl Sulfoxide (DMSO) | Not Specified | ~10 mg/mL | ||

| Dimethylformamide (DMF) | Not Specified | ~10 mg/mL | ||

| Water | Not Specified | Insoluble | ||

| 9,10-Dihydroxystearic Acid | Ethanol | Not Specified | ~5 mg/mL | |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ~10 mg/mL | ||

| Dimethylformamide (DMF) | Not Specified | ~25 mg/mL |

Experimental Protocol for Solubility Determination

A precise understanding of solubility is critical for various applications, including formulation development and purification processes. The following is a standard gravimetric method for determining the solubility of a fatty acid, such as this compound, in an organic solvent.

2.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic water bath or heating mantle with temperature control

-

Magnetic stirrer and stir bars

-

Glass vials or flasks with airtight seals

-

Syringe with a filter attachment (e.g., 0.45 µm PTFE filter)

-

Drying oven or vacuum desiccator

-

Spatula and weighing paper

2.2. Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed glass vial. The excess solid is crucial to ensure that the solution becomes saturated.

-

Place the vial in a thermostatic water bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required to reach equilibrium may need to be determined empirically.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, stop the stirring and allow the excess solid to settle at the bottom of the vial for a sufficient amount of time, while maintaining the temperature.

-

Carefully withdraw a known volume or mass of the clear supernatant using a pre-warmed syringe to prevent premature crystallization.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact mass of the filtered solution.

-

Place the vial in a drying oven or a vacuum desiccator to evaporate the solvent completely. The temperature for drying should be set below the melting point of this compound to avoid any loss of the solute.

-

Once the solvent is fully evaporated, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/100 g of solvent or mg/mL.

-

Solubility ( g/100 g solvent):

-

Mass of solute = (Mass of vial with dried solute) - (Mass of empty vial)

-

Mass of solvent = (Mass of vial with solution) - (Mass of vial with dried solute)

-

Solubility = (Mass of solute / Mass of solvent) * 100

-

-

Repeat the experiment at different temperatures to generate a solubility curve.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

References

The Intricate World of 10-Hydroxystearic Acid: A Technical Guide to its Self-Assembly and Aggregation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the self-assembly and aggregation behavior of 10-hydroxystearic acid (10-HSA), a chiral fatty acid with significant potential in various scientific and industrial applications. This document delves into the fundamental principles governing its supramolecular chemistry, presents available quantitative data, outlines detailed experimental protocols for its characterization, and explores its interactions with biological systems.

Core Concepts: The Driving Forces of 10-HSA Self-Assembly

This compound, a derivative of stearic acid, possesses both a hydrophilic carboxylic acid head group and a hydroxyl group along its hydrophobic alkyl chain. This amphiphilic nature, coupled with its chirality, dictates its remarkable ability to self-assemble into complex, hierarchical structures in various organic solvents. The primary non-covalent interactions governing this process are:

-

Hydrogen Bonding: The carboxylic acid and hydroxyl moieties of 10-HSA are key players in forming extensive hydrogen bond networks. The carboxylic acids can form cyclic dimers, while the hydroxyl groups can engage in intermolecular hydrogen bonding, leading to the formation of one-dimensional fibrillar structures.

-

Van der Waals Interactions: The long hydrophobic stearic acid chains pack together through van der Waals forces, contributing to the stability of the self-assembled structures.

-

Chirality: The stereochemistry of the hydroxyl group at the C10 position plays a crucial role in the packing of the molecules, influencing the helical nature of the resulting fibers and the overall morphology of the aggregates.

The interplay of these forces leads to the formation of self-assembled fibrillar networks (SAFiNs) that can entrap solvent molecules, resulting in the formation of organogels. The properties of these gels are highly dependent on the solvent, temperature, and the cooling rate during preparation.

Quantitative Data on 10-HSA Aggregation and Gelation

The following tables summarize the available quantitative data on the aggregation and gelation behavior of 10-HSA. It is important to note that research on 10-HSA is not as extensive as for its isomer, 12-HSA. Therefore, some data for related compounds are included for comparative purposes.

Table 1: Gelation Properties of (R)-10-Hydroxystearic Acid

| Solvent | Minimum Gelation Concentration (MGC) (% w/w) | Observations |

| Paraffin (B1166041) Oil | 1.8 | Forms a stable, opaque organogel.[1] |

| Cyclohexane | Does not gel | Forms a white, fluffy precipitate.[1] |

| Acetonitrile | Does not gel | Crystallizes from the solution.[1] |

Table 2: Comparative Rheological Properties of Hydroxystearic Acid Isomer Organogels in Paraffin Oil (1% w/w)

| Compound | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Yield Stress (σy) (Pa) |

| (R)-9-HSA | 216 | 60 | 2 |

| (R)-12-HSA | 655 | 75 | 84 |

| (R)-10-HSA | Data not available | Data not available | Data not available |

Note: Data for (R)-9-HSA and (R)-12-HSA are provided for comparison to infer the expected rheological behavior of 10-HSA organogels. It is anticipated that 10-HSA gels would exhibit intermediate properties.[2]

Experimental Protocols for Characterization

This section provides detailed methodologies for key experiments used to investigate the self-assembly and aggregation of 10-HSA.

Preparation of 10-HSA Organogels

Objective: To prepare 10-HSA organogels for subsequent characterization.

Materials:

-

(R)-10-Hydroxystearic acid

-

Organic solvent (e.g., paraffin oil)

-

Glass vial with a screw cap

-

Heating plate with magnetic stirring

-

Water bath or heating block

Procedure:

-

Weigh the desired amount of (R)-10-HSA and add it to a glass vial.

-

Add the calculated volume of the organic solvent to achieve the target concentration (e.g., 1.8% w/w in paraffin oil).[1]

-

Seal the vial tightly to prevent solvent evaporation.

-

Heat the mixture on a heating plate with continuous stirring until the 10-HSA is completely dissolved. The temperature should be raised above the dissolution temperature of the solid.

-

Once a clear solution is obtained, cool the solution to room temperature. The cooling rate can be controlled (fast or slow cooling) to study its effect on the gel properties.[1]

-

The formation of a gel can be confirmed by inverting the vial; a stable gel will not flow.[1]

Transmission Electron Microscopy (TEM) of Organogels

Objective: To visualize the morphology and dimensions of the self-assembled fibrillar network of 10-HSA.

Materials:

-

10-HSA organogel

-

Copper TEM grids (e.g., 400 mesh, carbon-coated)

-

Solvent for dilution (if necessary)

-

Negative staining agent (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid)

-

Filter paper

-

Cryo-plunger and liquid ethane (B1197151) (for cryo-TEM)

Procedure for Negative Staining TEM:

-

If the gel is too concentrated, dilute it with the same solvent used for gelation to obtain a less dense network.

-

Place a drop of the diluted gel onto a clean glass slide.

-

Carefully touch the surface of the gel with a carbon-coated TEM grid for a few seconds to allow the fibrils to adhere.

-

Blot the excess liquid from the grid using filter paper.

-

Apply a drop of the negative staining solution to the grid for 30-60 seconds.

-